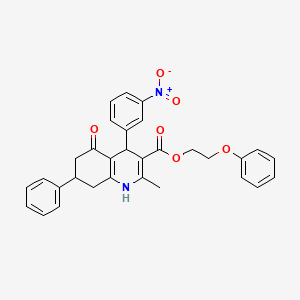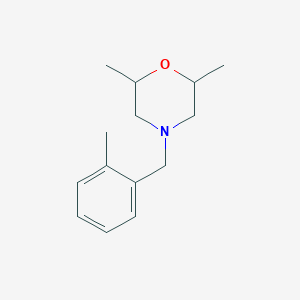![molecular formula C13H16N2O4 B5161618 methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5161618.png)
methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate, also known as MDPK, is a chemical compound that belongs to the family of cathinones. It is a synthetic stimulant drug that has gained popularity in recent years due to its potent effects on the central nervous system. MDPK is known for its ability to increase energy levels, induce euphoria, and enhance cognitive function.
作用機序
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate acts as a monoamine transporter inhibitor, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It also acts as a releasing agent, causing the release of these neurotransmitters from their storage vesicles. This results in increased stimulation of the central nervous system, leading to the characteristic effects of methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate.
Biochemical and Physiological Effects:
methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, as well as causing vasoconstriction. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased energy levels, mood elevation, and cognitive enhancement.
実験室実験の利点と制限
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate has a number of advantages and limitations for use in lab experiments. It is a potent stimulant with well-defined effects on the central nervous system, making it useful for studying the effects of neurotransmitter release and uptake. However, its potential for abuse and toxicity make it unsuitable for use in human studies.
将来の方向性
There are a number of future directions for research on methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer, with studies focusing on its effects on memory and learning. Finally, there is a need for further research into the potential long-term effects of methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate use, as well as its potential for abuse and addiction.
合成法
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate can be synthesized using a variety of methods, including the condensation of 3,4-methylenedioxyphenylpropan-2-one with N,N-dimethylglycine methyl ester in the presence of a strong base. The resulting product is then reduced using lithium aluminum hydride to yield methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate. Another method involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with N,N-dimethylformamide dimethyl acetal in the presence of a strong base, followed by reduction with sodium borohydride.
科学的研究の応用
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and cognitive enhancing effects in animal models. methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate has also been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
methyl 3-[2-(dimethylcarbamoyl)anilino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-15(2)13(18)9-6-4-5-7-10(9)14-11(16)8-12(17)19-3/h4-7H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYXQUAIWFHIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-methyl-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5161538.png)

![methyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5161558.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5161564.png)
![N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5161596.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide](/img/structure/B5161597.png)
![8-methoxy-1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5161600.png)
![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5161601.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5161609.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5161611.png)

![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(2-methyl-1H-imidazol-1-yl)-1-propanamine](/img/structure/B5161627.png)